molecular formula C16H19NO2 B1595183 Phenethylamine, 4-(benzyloxy)-3-methoxy- CAS No. 22231-61-4

Phenethylamine, 4-(benzyloxy)-3-methoxy-

Cat. No. B1595183
CAS RN: 22231-61-4
M. Wt: 257.33 g/mol
InChI Key: GLMWLELOJCRYRI-UHFFFAOYSA-N
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Description

Phenethylamine, 4-(benzyloxy)-3-methoxy-, also known as 4-BENZYLOXY-PHENETHYLAMINE HCL, is a compound with the molecular weight of 263.77 . It is a white to yellow solid and its IUPAC name is 2-[4-(benzyloxy)phenyl]ethanamine hydrochloride .


Molecular Structure Analysis

The linear formula of Phenethylamine, 4-(benzyloxy)-3-methoxy- is C15H18ClNO . The structure of phenethylamines is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .


Chemical Reactions Analysis

While specific chemical reactions involving Phenethylamine, 4-(benzyloxy)-3-methoxy- are not available, phenethylamines are known to play a central role in monoamine neurotransmission in the brain .


Physical And Chemical Properties Analysis

Phenethylamine, 4-(benzyloxy)-3-methoxy- is a white to yellow solid . It has a molecular weight of 263.77 and a linear formula of C15H18ClNO . It is stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of phenethylamines involves regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and is toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Phenethylamines have a wide presence in medicinal chemistry. Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds . The future of phenethylamines in medicinal chemistry looks promising, with ongoing research into discovering new bioactive 2-phenethylamines .

properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-16-11-13(9-10-17)7-8-15(16)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMWLELOJCRYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176775
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, 4-(benzyloxy)-3-methoxy-

CAS RN

22231-61-4
Record name 4-(Benzyloxy)-3-methoxyphenethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22231-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022231614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, 4-(benzyloxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Substitution of a like quantity of 4-benzyloxy-3-methoxy-β-nitrostyrene for the 3-benzyloxy-4-methoxy-β-nitrostyrene used above and substantial repetition of the foregoing procedure affords, as an oil, 4-benzyloxy-3-methoxy phenethylamine.
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Synthesis routes and methods II

Procedure details

6.78 g (178.8 mmol) of lithium aluminum hydride and 200 ml of anhydrous tetrahydrofuran were mixed and an anhydrous tetrahydrofuran solution of 17.0 g (59.6 mmol) of 1-benzyloxy-2-methoxy-4-(2-nitrovinyl)benzene was added dropwise thereto over about 90 minutes under vigorous stirring. The mixture was refluxed for 2 hours by heating, and then cooled and aqueous sodium hydroxide solution was added to the mixture. The precipitates were filtered off with celite-precoated glass filter and the solvent was distilled off from the filtrate under reduced pressure. The residue was extracted with ethyl acetate, washed with saturated brine, dried over potassium carbonate and the solvent was distilled off under reduced pressure to give 13.67 g of crude 2-(3-methoxy-4-benzyloxyphenyl)ethylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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